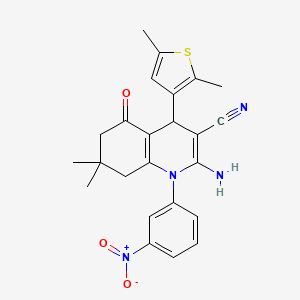
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de quinolina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina, un anillo de tiofeno y varios grupos funcionales como amino, nitro y ciano. La presencia de estos grupos funcionales hace que este compuesto sea muy versátil y de gran interés en varios campos de la investigación científica.
Métodos De Preparación
La síntesis de 2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo generalmente implica reacciones de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar mediante una reacción de Povarov, que implica la condensación de un derivado de anilina, un aldehído y un alqueno.
Introducción del Anillo de Tiofeno: El anillo de tiofeno se puede introducir mediante una reacción de acoplamiento de Suzuki, donde un derivado de ácido borónico de tiofeno se acopla con un intermedio de quinolina halogenado.
Modificaciones del Grupo Funcional: La introducción de los grupos amino, nitro y ciano se puede lograr mediante varias reacciones de sustitución. Por ejemplo, el grupo amino se puede introducir mediante sustitución nucleofílica, mientras que el grupo nitro se puede introducir mediante nitración electrófila.
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de estas rutas sintéticas para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de reactores de flujo continuo y sistemas catalíticos avanzados.
Análisis De Reacciones Químicas
2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados de óxido de quinolina N.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la reducción del grupo nitro a un grupo amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos amino o ciano pueden ser reemplazados por otros nucleófilos como haluros o alcóxidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, solventes como etanol o diclorometano, y temperaturas controladas que van desde -10°C hasta 100°C. Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que se pueden funcionalizar aún más para aplicaciones específicas.
Aplicaciones Científicas De Investigación
2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, el compuesto puede inhibir la actividad de ciertas enzimas o receptores, lo que lleva a la modulación de los procesos celulares. La presencia del grupo nitro sugiere posibles interacciones con vías sensibles al redox, mientras que los grupos amino y ciano pueden facilitar la unión a objetivos proteicos específicos.
Comparación Con Compuestos Similares
Compuestos similares a 2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo incluyen otros derivados de quinolina, como:
- 2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Estos compuestos comparten características estructurales similares pero pueden diferir en la naturaleza y la posición de los grupos funcionales. La singularidad de 2-Amino-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo radica en su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
441783-28-4 |
|---|---|
Fórmula molecular |
C24H24N4O3S |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S/c1-13-8-17(14(2)32-13)21-18(12-25)23(26)27(15-6-5-7-16(9-15)28(30)31)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,26H2,1-4H3 |
Clave InChI |
LYOCHDBTRQOTHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640835.png)
![8-ethoxy-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11640837.png)
![Tetramethyl 9'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11640854.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11640861.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640863.png)



![(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone](/img/structure/B11640890.png)
![(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11640891.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640894.png)
![(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11640898.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11640899.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11640906.png)
